1,6-Phenazinediol is a redox-active pigment belonging to the phenazine family. It is naturally produced by various bacterial species, particularly those within the genus Streptomyces and Nannocystis. [, , ] It plays a role as a secondary metabolite, exhibiting a range of biological activities, including antimicrobial and cytotoxic effects. [, ] In scientific research, 1,6-phenazinediol serves as a model compound for studying phenazine biosynthesis, redox properties, and biological activities. [, ]
1,6-Phenazinediol, also known as phenazine-1,6-diol, is a nitrogen-containing aromatic compound characterized by its distinct chemical structure and biological properties. It is classified as a phenazine derivative, which is part of a larger family of compounds known for their diverse biological activities and applications in various fields, including medicine and agriculture.
This compound can be derived from natural sources, particularly from certain bacterial species that produce phenazines as secondary metabolites. Additionally, it can be synthesized through various chemical methods in laboratory settings.
1,6-Phenazinediol falls under the category of phenazines, which are heterocyclic compounds containing two nitrogen atoms in a six-membered ring. These compounds are noted for their redox properties and potential applications in antimicrobial therapies and electrochemical systems.
1,6-Phenazinediol can be synthesized through several methods:
The synthesis process generally involves the following steps:
The molecular structure of 1,6-phenazinediol features a phenazine core with hydroxyl groups at the 1 and 6 positions. The compound's molecular formula is , and it has a molecular weight of approximately 218.22 g/mol.
1,6-Phenazinediol undergoes various chemical reactions that include:
Common reagents used in these reactions include:
The mechanism of action of 1,6-phenazinediol primarily revolves around its redox activity. This compound acts as an electron carrier in biochemical pathways and has been shown to exhibit antimicrobial properties by disrupting cellular processes in target organisms.
The biosynthesis of this compound involves several enzymes such as PhzE, PhzD, PhzF, PhzB, and PhzG, which play critical roles in its production within microbial systems.
1,6-Phenazinediol is typically characterized by:
Key chemical properties include:
Relevant data from studies indicate that the compound exhibits significant redox activity due to its electron-rich structure.
1,6-Phenazinediol has various scientific uses:
1,6-Phenazinediol production is restricted to specific bacterial lineages, primarily within the Actinobacteria and Proteobacteria phyla. Among Proteobacteria, producers are phylogenetically divided into the Betaproteobacteria (e.g., Burkholderia spp.) and Gammaproteobacteria (e.g., Pseudomonas spp., Pectobacterium spp.). Actinobacteria producers include Streptomyces and Brevibacterium species, such as Brevibacterium iodinum, which synthesizes iodinin (a 1,6-phenazinediol derivative) [1] [5]. Geographically, these bacteria dominate soil and rhizosphere environments—particularly agricultural soils in central Washington state (USA), Trinidad, and Japan—where they contribute to soil suppressiveness against fungal pathogens [1] [2]. Streptomyces strains often produce non-cytotoxic phenazines with potential pharmaceutical applications, contrasting with the virulence-associated phenazines of Pseudomonas aeruginosa [1] [5].
Table 1: Phylogenetic Distribution of 1,6-Phenazinediol Producers
Phylum | Genera | Habitat | Notable Metabolites |
---|---|---|---|
Actinobacteria | Streptomyces, Brevibacterium | Soil, plant rhizosphere | Iodinin, Streptomycin-associated phenazines |
Betaproteobacteria | Burkholderia, Paraburkholderia | Rhizosphere, clinical isolates | Dimethyl 4,9-dihydroxy-1,6-phenazinedicarboxylate |
Gammaproteobacteria | Pseudomonas, Pectobacterium | Soil, plant-associated | Pyocyanin, Phenazine-1-carboxylic acid |
The evolution of phenazine biosynthesis involves significant horizontal gene transfer (HGT), particularly in Burkholderia and Pectobacterium species. Genomic analyses reveal incongruencies between phylogenies of housekeeping genes (e.g., rrs, recA, rpoB) and the key phenazine scaffold synthase gene phzF. In Burkholderia, phz clusters exhibit mosaic structures suggestive of acquisition from distant taxa, potentially enabling ecological niche adaptation [1] [2]. Similarly, Pectobacterium atrosepticum (a plant pathogen) harbors phzF homologs absent in closely related strains, indicating recent HGT events. These transfers are facilitated by the operonic organization of phz genes, which functions as a mobile genetic unit [1] [10].
The highly conserved phzABCDEFG operon encodes enzymes responsible for converting chorismate (a shikimate pathway intermediate) into the phenazine core scaffold. PhzE initiates biosynthesis by converting chorismate to 2-amino-2-desoxyisochorismate (ADIC), while PhzD hydrolyzes ADIC to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) [5] [8]. PhzF then isomerizes DHHA to 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC), which undergoes PhzB-mediated condensation to form hexahydro-phenazine-1,6-dicarboxylic acid (HHPDC). Finally, PhzG oxidizes HHPDC to phenazine-1,6-dicarboxylic acid (PDC), the direct precursor of 1,6-phenazinediol derivatives [5] [8]. This operon is near-universal in phenazine producers, though some strains (e.g., Xanthomonas oryzae) possess fragmented clusters (phzC/E1/E2/F/G), correlating with reduced phenazine output [10].
Although both phzE and phzF act on chorismate-derived intermediates, their enzymatic mechanisms and evolutionary constraints differ substantially. PhzE is a fused dimeric enzyme combining glutamine amidotransferase (GATase1) and menaquinone-siderophore-tryptophan (MST) domains. It forms an intertwined homodimer where ammonia channels shuttle NH₃ from the GATase domain of one monomer to the MST domain of the other, stereospecifically generating ADIC [5]. Mutagenesis studies confirm that PhzE cannot catalyze anthranilate formation (unlike homologous anthranilate synthases), highlighting its specialization [5]. PhzF, a homodimeric isomerase structurally related to diaminopimelate epimerases, employs a glutamate residue (Glu45) for proton shuttling. Its active site accommodates DHHA exclusively, rejecting modified substrates like O-alkylated DHHA derivatives [3] [8].
Table 2: Functional Comparison of Core Phenazine Biosynthesis Enzymes
Gene | Function | Key Structural Features | Substrate Specificity |
---|---|---|---|
phzE | Converts chorismate to ADIC | Intertwined dimer; MST-GATase1 fusion | Strict for chorismate |
phzF | Isomerizes DHHA to AOCHC | Homodimeric "face-to-face" structure; Glu45 active site | Rejects O-alkylated DHHA variants |
PhzF catalysis involves a two-step isomerization: a [1,5]-hydrogen shift from C3 to C1 of DHHA, followed by tautomerization to AOCHC. Quantum mechanics/molecular mechanics (QM/MM) simulations demonstrate that Glu45 acts as a proton shuttle—deprotonating DHHA at C3 and reprotonating it at C1—via a low-energy barrier pathway (ΔG‡ ≈ 10 kcal/mol) [3] [8]. This "suprafacial" migration retains the proton on the same face of the cyclohexadienyl ring, evidenced by deuterium labeling studies showing no solvent isotope incorporation. A tightly bound water molecule mediates tautomerization, with Asp208 and His74 stabilizing the transition state through hydrogen-bonding networks [3] [8]. Kinetic isotope effects (KIE ≈ 3.5) using C3-deuterated DHHA confirm the proton-shift mechanism over a sigmatropic rearrangement [3].
PhzB accelerates the condensation of two AOCHC molecules into HHPDC, a dimeric intermediate critical for 1,6-phenazinediol formation. Crystal structures reveal that PhzB forms a homodimer with a central hydrophobic cavity. Each monomer contributes Arg41 and Arg160′ (from the opposing monomer) to position AOCHC carboxylates via salt bridges, aligning substrates for stereospecific C-N bond formation [5]. Dimerization is allosterically regulated: ligand binding induces a "closed" conformation that sequesters the condensation reaction from bulk solvent. Mutations disrupting dimerization (e.g., R41A or R160A) abolish activity, confirming that the interface creates a protected microenvironment for the labile AOCHC [5] [8]. This dynamic contrasts with PhzF, which uses dimerization for substrate channeling but not direct catalysis.
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